(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diisobutyrate

Polymer Chemistry UV-Curable Coatings Monomer Design

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diisobutyrate (CAS 94277-25-5) is a C₂₀H₃₂O₄ alicyclic diester derived from tricyclodecane dimethanol (TCDDM) and isobutyric acid. It belongs to the family of tricyclodecane-based esters that are employed as specialty plasticizers, reactive diluents, and high-performance monomers in polymer and coating formulations.

Molecular Formula C20H32O4
Molecular Weight 336.5 g/mol
CAS No. 94277-25-5
Cat. No. B15180093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diisobutyrate
CAS94277-25-5
Molecular FormulaC20H32O4
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCC1CC2C3CCC(C3)C2C1COC(=O)C(C)C
InChIInChI=1S/C20H32O4/c1-11(2)19(21)23-9-15-8-16-13-5-6-14(7-13)18(16)17(15)10-24-20(22)12(3)4/h11-18H,5-10H2,1-4H3
InChIKeyYJWUPTQDYZNFDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) Diisobutyrate (CAS 94277-25-5) – Class Identification and Sourcing Context


(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diisobutyrate (CAS 94277-25-5) is a C₂₀H₃₂O₄ alicyclic diester derived from tricyclodecane dimethanol (TCDDM) and isobutyric acid . It belongs to the family of tricyclodecane-based esters that are employed as specialty plasticizers, reactive diluents, and high-performance monomers in polymer and coating formulations. Its rigid, polycyclic hydrocarbon core imparts distinct thermal and rheological properties compared to linear or phthalate-based plasticizers, positioning it as a candidate for applications requiring enhanced dimensional stability and low volatility [1]. However, publicly available, head-to-head quantitative performance data for this specific ester remain extremely limited, necessitating a careful, comparator-driven evaluation before procurement.

Why Generic Substitution Fails: Key Differentiation Drivers for (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) Diisobutyrate (CAS 94277-25-5)


Substituting this compound with a generic plasticizer or reactive diluent without verifying the specific isobutyrate ester geometry and polycyclic backbone invites performance failure. The tricyclo[5.2.1.0²,⁶]decane core provides higher glass-transition temperature contributions and lower shrinkage than linear diol esters, while the branched isobutyrate end-groups modulate hydrolysis resistance and compatibility differently from linear butyrate or acetate analogs [1]. Consequently, in UV-curable coatings or high-temperature PVC formulations, an uninformed switch can lead to exudation, reduced crosslink density, or inferior mechanical durability. The quantitative evidence below, though limited, underscores the need for compound-specific selection rather than class-level substitution.

Product-Specific Quantitative Evidence Guide: (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) Diisobutyrate (CAS 94277-25-5)


Molecular Weight and Structural Differentiation vs. Dimethacrylate Analog

The diisobutyrate ester (CAS 94277-25-5) carries a molecular weight of 336.47 g·mol⁻¹, which is 28–36 Da lower than the commonly used tricyclodecane dimethanol dimethacrylate (CAS 43048-08-4, MW 364.48 g·mol⁻¹) . This reduced mass, combined with the absence of polymerizable methacrylate groups, directly impacts viscosity and reactivity. In a formulation context, the diisobutyrate functions purely as a non-reactive plasticizer, whereas the dimethacrylate acts as a crosslinking monomer. This fundamental difference dictates that the diisobutyrate is selected when plasticization without network incorporation is required, such as in thermoplastic processing or solvent-borne coatings.

Polymer Chemistry UV-Curable Coatings Monomer Design

Ester Branching and Hydrolytic Stability vs. Linear Butyrate Esters

The isobutyrate (2-methylpropanoate) ester of the target compound introduces α-methyl branching adjacent to the carbonyl, which is recognized in ester chemistry to increase hydrolytic stability relative to linear n-butyrate esters through steric shielding of the electrophilic carbonyl carbon [1]. While direct hydrolytic half-life data for CAS 94277-25-5 are not publicly available, class-level inference from studies on structurally analogous 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB) shows that branched diisobutyrate esters exhibit roughly 2- to 3-fold longer resistance to aqueous acid hydrolysis compared to their linear butyrate counterparts under identical pH and temperature conditions [2]. This stability advantage is critical in applications where long-term plasticizer retention under humid or acidic environments is required.

Plasticizer Stability Hydrolysis Resistance Structure-Property Relationships

Viscosity and Low-Temperature Flexibility vs. Traditional Phthalate Plasticizers

Tricyclodecane-based diesters characteristically exhibit lower viscosity and better low-temperature flexibility than equivalent phthalate plasticizers. The target compound's alicyclic structure is predicted to yield a glass transition temperature (Tg) suppression efficiency in PVC that is comparable to or better than dioctyl phthalate (DOP), but with a significantly lower processing viscosity . For example, tricyclodecane dimethanol diacrylate (structurally related) demonstrates a viscosity of ~100–150 mPa·s at 25 °C, whereas DOP exhibits ~80 mPa·s; however, the tricyclodecane ester imparts a higher modulus . Quantitative head-to-head Tg suppression and viscosity data for the diisobutyrate ester specifically are not available, necessitating in-house evaluation before adopting this compound over established phthalate alternatives.

Plasticizer Efficiency Low-Temperature Properties PVC Compounding

Absence of Polymerizable Functionality: Non-Migratory Plasticizer Performance vs. Reactive Diluents

Unlike the widely used tricyclodecane dimethanol diacrylate (CAS 42594-17-2) and dimethacrylate (CAS 43048-08-4), which contain polymerizable vinyl groups, the target compound is a fully saturated ester incapable of free-radical polymerization . This renders it a truly non-reactive plasticizer. In UV-cured coatings containing reactive diluents, the diisobutyrate remains mobile and can plasticize the crosslinked network without being consumed during photopolymerization. This property is critical for formulations requiring long-term flexibility and impact resistance, where complete incorporation of all components into the polymer network would lead to brittleness [1]. However, this same mobility necessitates careful compatibility testing to prevent exudation over time.

Non-Reactive Plasticizer Migration Resistance Coating Formulation

Isomeric Composition Consistency vs. Technical-Grade TCDDM Diesters

Commercial tricyclodecane dimethanol (TCDDM) is inherently a mixture of structural isomers arising from the hydroformylation of dicyclopentadiene [1]. The isomer distribution directly impacts the physical properties of derived esters, including the target diisobutyrate. Patents and datasheets for the corresponding dimethacrylate ester explicitly state a 'mixture of isomers' and often specify a purity of >90.0% by GC . While comparable isomer specifications for the diisobutyrate are not publicly available, any procurement decision must require a certificate of analysis (CoA) documenting the isomer profile, as variations in the exo/endo ratio or substitution pattern can shift viscosity by 10–20% and alter plasticizer compatibility [1]. This variability is a known risk factor when sourcing from non-specialist suppliers.

Isomer Purity Batch-to-Batch Reproducibility Quality Control

Limited Regulatory and Toxicological Data Availability Compared to In-Class Counterparts

In contrast to the tricyclodecane dimethanol dimethacrylate, which appears on the U.S. EPA TSCA Inventory and is subject to a Significant New Use Rule (SNUR) under 40 CFR § 721.8485 [1], the diisobutyrate ester (CAS 94277-25-5) is not indexed in EINECS or TSCA public inventories, and no toxicological studies were identified in the open literature [2]. The structurally related mono-isobutyrate ester (CAS 84642-68-2) is associated with EINECS 283-446-0, indicating some regulatory recognition for this chemical class . This absence of publicly available hazard data means that any procurement for industrial use must be accompanied by a comprehensive safety data sheet (SDS) from the supplier and may trigger new chemical notification obligations in certain jurisdictions, representing a tangible regulatory compliance burden not shared by its more established analogs.

Regulatory Compliance Toxicology Safety Data Sheet

Best Research and Industrial Application Scenarios for (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) Diisobutyrate (CAS 94277-25-5)


Non-Reactive Plasticizer in Thermoplastic PVC and Polyurethane Formulations

The compound's saturated, non-polymerizable structure (Evidence Item 4) makes it suitable as a permanent, non-migratory plasticizer in flexible PVC and polyurethane elastomers, where long-term flexibility retention without crosslinking is required. Its predicted hydrolytic stability advantage (Evidence Item 2) further supports use in outdoor or humid-environment applications such as wire and cable jacketing.

Flexibility Modifier in UV-Cured Coatings and Adhesives

Because it lacks acrylate or methacrylate functionality (Evidence Item 4), the diisobutyrate can be added to UV-curable formulations to impart flexibility and reduce brittleness without competing for radical initiation. This addresses a common formulation challenge where fully reactive systems become too rigid after curing.

High-Temperature Plasticizer for Engineering Thermoplastics

The tricyclodecane core provides a higher thermal stability ceiling than traditional phthalates (Evidence Item 3). Although quantitative Tg data are lacking, class-level evidence suggests it can maintain dimensional stability in polycarbonate or polyester blends processed at elevated temperatures, where DOP would volatilize or degrade.

Research Tool for Structure-Property Relationship Studies

Given the limited public data on this specific ester (Evidence Items 1–6), it serves as a valuable research compound for systematic structure-property relationship studies comparing isomeric composition, ester branching, and core rigidity effects on plasticizer performance. Laboratories developing next-generation non-phthalate plasticizers can use it to decouple the contributions of the tricyclodecane scaffold from those of the ester side chains.

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